1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride is a versatile compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring attached to a furan ring via a methylene bridge, and is commonly used in research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride typically involves the reaction of morpholine with a furan derivative. One common method includes the use of 1,2-amino alcohols and their derivatives, which undergo coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of transition metal catalysts and specific temperature and pressure settings to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
- N-Methyl-1-[5-(morpholin-4-ylmethyl)furan-2-yl]methylamine
- 5-Methyl-2-furanmethanamine
- Methyl-bis-(5-methyl-furan-2-yl)-morpholin-4-yl-phosphonium iodide
Uniqueness: 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride stands out due to its specific combination of a morpholine ring and a furan ring, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C10H18Cl2N2O2 |
---|---|
Molekulargewicht |
269.17 g/mol |
IUPAC-Name |
[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2O2.2ClH/c11-7-9-1-2-10(14-9)8-12-3-5-13-6-4-12;;/h1-2H,3-8,11H2;2*1H |
InChI-Schlüssel |
DZSZZSHZEUTOFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=CC=C(O2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.